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Executive Summary
Ruserontinib (also known as SKLB1028) is an orally active, multi-kinase inhibitor

demonstrating significant potential in the treatment of hematological malignancies, particularly

Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations. This

technical guide provides an in-depth overview of the current understanding of Ruserontinib's

pharmacokinetics (PK) and pharmacodynamics (PD), drawing from available preclinical and

clinical data. The information is presented to support further research and development of this

promising therapeutic agent.

Introduction
Ruserontinib is a small molecule inhibitor targeting key signaling proteins implicated in cancer

cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR), FMS-like

tyrosine kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl).[1][2]

Its primary therapeutic rationale lies in its potent inhibition of mutated FLT3, a driver of

oncogenesis in a significant subset of AML patients.[1] This document synthesizes the

available data on Ruserontinib's absorption, distribution, metabolism, and excretion (ADME),

as well as its mechanism of action and clinical activity.
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Pharmacokinetics
The pharmacokinetic profile of Ruserontinib has been primarily characterized through a Phase

I/II clinical trial in patients with relapsed/refractory AML and a drug-drug interaction study in

healthy male subjects.[1]

Absorption and Distribution
Ruserontinib is orally available.[3] Clinical data from a Phase I/II study in relapsed/refractory

AML patients indicated that Ruserontinib exhibits linear pharmacokinetics across a dose

range of 20–310 mg/day.[1] Following multiple doses, the accumulation ratios for Cmax were

reported to be between 0.60 and 1.23, and for the area under the curve (AUC), they were

between 0.80 and 1.11.[1]

Metabolism and Excretion
Preclinical studies have identified that Ruserontinib is a substrate for the cytochrome P450

enzymes CYP2C8 and CYP3A4, as well as the P-glycoprotein (P-gp) transporter.[1] This is

further substantiated by a clinical drug-drug interaction study in healthy Chinese male subjects.

The following table summarizes the impact of co-administered CYP inhibitors and inducers on

the pharmacokinetic parameters of Ruserontinib.

Co-
administere
d Drug

Mechanism
Ruserontini
b Dose

Change in
Cmax

Change in
AUC

Citation

Itraconazole

Strong

CYP3A4 and

P-gp inhibitor

100 mg

single dose
↑ ~41% ↑ ~28% [3][4]

Gemfibrozil

Strong

CYP2C8

inhibitor

100 mg

single dose
↑ ~21% ↑ ~26% [3][4]

Rifampin

Strong

CYP3A4 and

P-gp inducer

150 mg

single dose

No significant

change
↓ ~30% [3][4]
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Table 1: Summary of Drug-Drug Interaction Effects on Ruserontinib Pharmacokinetics

Summary of Key Pharmacokinetic Parameters
While a comprehensive table of intrinsic pharmacokinetic parameters is not fully available in the

public domain, the available data suggests the following:

Parameter
Value/Characteristi
c

Population Citation

Linearity
Linear

pharmacokinetics

Relapsed/Refractory

AML Patients
[1]

Dose Range

(Linearity)
20–310 mg/day

Relapsed/Refractory

AML Patients
[1]

Accumulation (Cmax) 0.60 - 1.23
Relapsed/Refractory

AML Patients
[1]

Accumulation (AUC) 0.80 - 1.11
Relapsed/Refractory

AML Patients
[1]

Metabolism
Substrate of CYP2C8,

CYP3A4, and P-gp
Preclinical Data [1]

Table 2: Key Pharmacokinetic Characteristics of Ruserontinib

Pharmacodynamics
Mechanism of Action
Ruserontinib is a multi-kinase inhibitor that targets EGFR, FLT3, and Abl.[2] In the context of

AML, its primary mechanism of action is the inhibition of FLT3, a receptor tyrosine kinase that,

when mutated (e.g., via internal tandem duplication or ITD), becomes constitutively active,

leading to uncontrolled proliferation of leukemic blasts.[1] By inhibiting FLT3, Ruserontinib
blocks downstream signaling pathways crucial for cell survival and proliferation, including the

STAT5 and ERK pathways.[5]
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Caption: Ruserontinib inhibits the FLT3 signaling pathway.

Preclinical Activity
In preclinical studies, Ruserontinib has demonstrated potent anti-leukemic effects both in vitro

and in vivo.[1]

Clinical Efficacy
In a Phase I/II dose-escalation and expansion study in patients with relapsed or refractory AML,

Ruserontinib monotherapy demonstrated clinical benefit. An overall response rate (ORR) of

approximately 43% was observed in patients receiving doses of 160 mg/day or higher.[1]
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Experimental Protocols
Detailed experimental protocols for the clinical trials are not fully available in the public domain.

However, based on the published information, the following provides an overview of the

methodologies used.

Drug-Drug Interaction Study in Healthy Volunteers
Study Design: Three separate studies were conducted to evaluate the effects of

itraconazole, gemfibrozil, and rifampin on the pharmacokinetics of Ruserontinib. Each study

enrolled 14 healthy Chinese male subjects.[3]

Dosing Regimen:

Itraconazole Study: A single oral dose of 100 mg Ruserontinib was administered on day 1

and day 11. Multiple doses of itraconazole (200 mg twice daily on day 8, followed by 200

mg once daily from days 9 to 18) were co-administered.[3]

Gemfibrozil Study: A single oral dose of 100 mg Ruserontinib was administered on day 1

and day 12. Multiple doses of gemfibrozil (600 mg twice daily from days 8 to 19) were co-

administered.

Rifampin Study: A single oral dose of 150 mg Ruserontinib was administered on day 1

and day 15. Multiple doses of rifampin (600 mg once daily from day 8 to 22) were co-

administered.[3]

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points

after Ruserontinib administration to determine plasma concentrations and calculate

pharmacokinetic parameters (Cmax, AUC).

Screening Period 1 Washout Period 2

Enroll Healthy
Male Subjects (n=14)

Administer Single Dose
of Ruserontinib

Serial PK
Blood Sampling Washout Period Administer Multiple Doses

of Interacting Drug
Co-administer Single Dose

of Ruserontinib
Serial PK
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Caption: Workflow for the Ruserontinib drug-drug interaction study.

Phase I/II Dose-Escalation and Expansion Study in AML
Patients
While the full protocol is not available, the study design for similar Phase I/II trials in oncology

typically involves:

Patient Population: Patients with relapsed or refractory AML.

Study Design: A dose-escalation phase to determine the maximum tolerated dose (MTD)

and recommended Phase II dose (RP2D), followed by a dose-expansion phase at the RP2D

to further evaluate safety and efficacy.

Assessments:

Safety: Monitoring of adverse events.

Pharmacokinetics: Collection of blood samples to characterize the pharmacokinetic profile.

Pharmacodynamics: Potential for collection of bone marrow or peripheral blood samples

to assess biomarker modulation (e.g., phosphorylation of FLT3, STAT5, ERK).

Efficacy: Assessment of clinical response based on established criteria for AML.

Conclusion
Ruserontinib is a promising oral multi-kinase inhibitor with a well-defined mechanism of action

and demonstrated clinical activity in AML. Its pharmacokinetic profile is characterized by linear

kinetics and metabolism primarily through CYP3A4 and CYP2C8, indicating a potential for

drug-drug interactions that should be managed in the clinical setting. Further publication of

detailed data from ongoing and completed clinical trials will be crucial to fully elucidate its

therapeutic potential and optimize its clinical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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